molecular formula C20H12BrClN2O2S B11107867 2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol

2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol

Cat. No.: B11107867
M. Wt: 459.7 g/mol
InChI Key: YKDQPWCVPKMABG-UHFFFAOYSA-N
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Description

2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol is a complex organic compound that features a benzothiazole moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as hydroxyl, bromine, and chlorine, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol typically involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 6-bromo-4-chlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol involves its interaction with various molecular targets. The compound can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, its antioxidant properties are attributed to the presence of the hydroxyl group, which can scavenge free radicals . The imine group allows the compound to form Schiff bases with biological amines, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further chemical modifications. The combination of these halogens with the benzothiazole moiety provides a distinctive structure that can be exploited for various applications .

Properties

Molecular Formula

C20H12BrClN2O2S

Molecular Weight

459.7 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-bromo-4-chlorophenol

InChI

InChI=1S/C20H12BrClN2O2S/c21-15-8-12(22)7-11(19(15)26)10-23-13-5-6-17(25)14(9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H

InChI Key

YKDQPWCVPKMABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O)O

Origin of Product

United States

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